Betulin palmitate
Description
Contextualization of Betulin (B1666924) Palmitate as a Pentacyclic Triterpenoid (B12794562) Ester
Betulin palmitate is classified as a pentacyclic triterpenoid ester. vulcanchem.com It is a derivative of betulin, a naturally occurring triterpenoid found abundantly in the bark of birch trees. biosynth.com The structure of this compound is formed through the esterification of the C-3 hydroxyl group of betulin with palmitic acid, a 16-carbon saturated fatty acid. vulcanchem.combiosynth.com This structural modification results in a molecule with a rigid pentacyclic lupane (B1675458) skeleton characteristic of betulin, and a long, lipophilic palmitoyl (B13399708) tail. vulcanchem.com This ester linkage is a key feature, as it can be hydrolyzed in biological systems to release betulin and palmitic acid. vulcanchem.com
The addition of the palmitoyl moiety significantly enhances the lipophilicity of the molecule compared to its parent compound, betulin. This increased lipophilicity is believed to improve its membrane permeability, a crucial factor for its biological activity. vulcanchem.com
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C46H80O3 |
| Molecular Weight | 681.1 g/mol |
| CAS Number | 582315-55-7 |
| Core Structure | Lupane-type pentacyclic triterpenoid |
| Key Functional Groups | Ester linkage at C-3, Hydroxyl group at C-28, Isopropenyl group at C-19 |
Research Significance in Medicinal Chemistry and Experimental Biology
The unique chemical structure of this compound has made it a compound of interest for researchers in medicinal chemistry and experimental biology. Its parent molecule, betulin, and a closely related derivative, betulinic acid, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. biosynth.commdpi.comnih.gov However, the therapeutic potential of these compounds is often limited by their low water solubility and bioavailability. mdpi.comscielo.br
The synthesis of this compound represents a strategic approach to overcome these limitations. The esterification with palmitic acid is a common prodrug strategy employed in medicinal chemistry to enhance the physicochemical properties of a parent drug. vulcanchem.com Researchers are actively investigating whether this modification leads to improved biological effects.
In experimental biology, studies are exploring the various potential applications of this compound. Research indicates its potential in the development of treatments for inflammatory conditions, viral infections, and certain types of cancer. biosynth.com For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells and modulate immune responses. biosynth.com The enhanced lipophilicity of this compound is also being explored for its potential use in drug delivery systems and as an active ingredient in cosmetic formulations aimed at improving skin health. biosynth.com The ongoing research into this compound and its derivatives highlights its promise as a versatile scaffold for the development of new therapeutic agents. biosynth.commdpi.comnih.gov
Properties
CAS No. |
582315-55-7 |
|---|---|
Molecular Formula |
C46H80O3 |
Molecular Weight |
681.143 |
Appearance |
Oil |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Betulin Palmitate and Analogues
Esterification Methodologies for Betulin (B1666924) Palmitate Synthesis
Betulin palmitate is a monoester of betulin, formed by the esterification of the C-3 hydroxyl group with palmitic acid. vulcanchem.com The synthesis of this compound and other esters can be achieved through several methodologies, including chemical and enzymatic routes.
Chemical Synthesis: The most common chemical approach involves the acylation of betulin with an activated form of palmitic acid, such as palmitoyl (B13399708) chloride. vulcanchem.com This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) or toluene, using a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction and neutralize the hydrochloric acid byproduct. vulcanchem.commdpi.com The significant difference in reactivity between the primary hydroxyl group at C-28 and the secondary hydroxyl group at C-3 allows for selective synthesis. nih.gov Esterification of the primary C-28 hydroxyl group is generally favored and can be achieved under milder conditions or with shorter reaction times. nih.govresearchgate.net To synthesize the C-3 ester, as in this compound, a protection-deprotection strategy may be employed, where the more reactive C-28 hydroxyl group is first protected, followed by esterification at C-3 and subsequent deprotection. researchgate.net Alternatively, direct esterification can yield a mixture of C-3 monoesters, C-28 monoesters, and C-3,28-diesters, which then requires purification, often through column chromatography, to isolate the desired product. vulcanchem.com
Another approach involves using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as DMAP to facilitate the esterification of betulinic acid with fatty acids of various lengths. rjpbcs.com
Enzymatic Synthesis: Enzymatic esterification offers a milder and more selective alternative to chemical methods. medcraveonline.com Lipases are commonly used as biocatalysts for these reactions. medcraveonline.comarxiv.org The synthesis of betulinic acid esters, for instance, has been demonstrated using lipase (B570770) to catalyze the reaction between betulinic acid and anhydrides like phthalic anhydride. arxiv.orgarxiv.org This biocatalytic approach presents several advantages, including high selectivity, mild reaction conditions, and the avoidance of harsh reagents and by-products associated with chemical synthesis. arxiv.org The yield and efficiency of enzymatic synthesis can be optimized by controlling parameters such as temperature, reaction time, enzyme amount, and the molar ratio of substrates. arxiv.org
Table 1: Comparison of Synthesis Methodologies for Betulin Esters
| Methodology | Reagents/Catalysts | Key Features | Typical Yields | Reference |
| Chemical Acylation | Acyl chlorides (e.g., palmitoyl chloride), Pyridine, DMAP | Dominates industrial production; can produce mixtures requiring purification. | 63% for betulin myristic acid ester. researchgate.net | vulcanchem.commdpi.com |
| Carbodiimide Coupling | EDCI, DMAP | Used for esterifying betulinic acid with fatty acids. | Not specified. | rjpbcs.com |
| Enzymatic Esterification | Lipases (e.g., from S. aureus, Rhizomucor miehei) | High selectivity, mild conditions, environmentally friendly. | 56-65% for eugenyl benzoate (B1203000) (example of enzymatic esterification). medcraveonline.com | medcraveonline.comarxiv.org |
Design and Chemical Modification of Betulin and Betulinic Acid Derivatives
The chemical structures of betulin and betulinic acid provide a foundation for creating a wide array of derivatives with diverse biological activities. tinkoffjournal.ru Modifications are strategically designed to alter properties like solubility, bioavailability, and target specificity. mdpi.com
Key modification sites include:
C-3 Hydroxyl Group: This secondary alcohol is a common site for esterification to produce compounds like this compound. vulcanchem.com Other modifications include oxidation to a ketone (betulonic acid), acetylation, and the introduction of nitrogen-containing groups like amines or oximes. scholarsresearchlibrary.com
C-28 Hydroxyl/Carboxyl Group: The primary hydroxyl group of betulin is more reactive than the C-3 hydroxyl, allowing for selective esterification or oxidation to betulinic acid. tinkoffjournal.runih.gov The C-28 carboxylic acid of betulinic acid is a key handle for forming amides, esters, and conjugates with molecules like amino acids to improve water solubility and biological activity. rjpbcs.comscholarsresearchlibrary.com Fluorination at this position has also been explored. ufrgs.br
C-20/C-29 Isopropenyl Group: This alkene moiety is also amenable to chemical transformation, such as the introduction of phosphonate (B1237965) groups. nih.gov
A-Ring Modifications: The A-ring of the lupane (B1675458) skeleton can be modified to include fused heterocyclic rings, such as pyrazole, pyridine, or isoxazole, leading to derivatives with potent and selective activities. helsinki.fi
Hybrid molecules are a significant area of development, where betulin or betulinic acid is conjugated with other biologically active moieties. nih.gov Examples include hybrids with 1,4-quinones, triazoles, and fatty acids. mdpi.comnih.gov These strategies aim to combine the pharmacological effects of both parent molecules, potentially leading to synergistic activity and overcoming drug resistance. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Investigations of this compound and Related Esters
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of betulin derivatives influences their biological effects, guiding the design of more potent and selective compounds. biomedres.usbohrium.com
For many biological activities, modifications at the C-3 and C-28 positions are critical. scholarsresearchlibrary.com In anti-HIV research, for example, the presence of a 3-O-(3′,3′-dimethylsuccinyl) ester on betulinic acid was found to be essential for its activity as a maturation inhibitor. bohrium.com Subsequent modifications to this lead compound, bevirimat, have further refined the SAR, showing that even subtle changes to the skeleton or ester group significantly impact potency. bohrium.com
Esterification of the C-3 hydroxyl group with various acids has been shown to modulate activity. Studies on cinnamate-based esters of betulinic acid revealed that converting the parent compound to a p-coumarate ester resulted in high antimycobacterial activity. nih.gov Similarly, esterification with fatty acids has been investigated as a strategy to enhance anticancer activity. mdpi.com The length and nature of the fatty acid chain can influence the compound's lipophilicity and its interaction with cell membranes, thereby affecting its cytotoxic potential. vulcanchem.commdpi.com For instance, research has shown that long-chain fatty acid esters of both betulin and betulinic acid exhibit stronger cytotoxic effects against certain cancer cell lines compared to the parent triterpenes. mdpi.com
SAR studies have established several key principles:
The C-28 carboxyl group of betulinic acid is often important for cytotoxic activity. ufrgs.brhelsinki.fi
A free hydroxyl group at the C-3 position can be essential for the pharmacological activity of some derivatives, such as certain acetylenic derivatives of betulin. nih.gov
The introduction of polar groups, such as in the form of phthalic esters, at the C-3 and C-28 positions can increase both hydro-solubility and anticancer activity. arxiv.org
For antiprotozoal activity, modifications at the C-3 position of the betulinic acid skeleton, such as creating a 3β-butanoyl betulinic acid ester, have proven more effective than simultaneous modifications at both C-3 and C-28. mdpi.com
Table 2: Biological Activity of Selected Betulinic Acid (BA) Derivatives
| Compound | Modification | Target/Activity | Potency (IC₅₀/EC₅₀) | Reference |
| Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid) | C-3 Ester | Anti-HIV-1 Maturation Inhibitor | EC₅₀ = 0.065 µM | bohrium.com |
| Betulonic acid | C-3 Oxidation | Anti-leishmanial | Beneficial effect noted | biomedres.us |
| 3β-butanoyl betulinic acid | C-3 Ester | Antiplasmodial (P. falciparum) | IC₅₀ = 3.4 µM | mdpi.com |
| 3β-O-acetyl-30-{5-[4-(dimethylamino)phenyl]-1H-1,2,4-triazol-3-yl)sulfanyl}-betulinic acid | C-3 Acetyl, C-30 Triazole | Anticancer (Melanoma) | IC₅₀ = 20.7 µM | nih.gov |
| Betulinic acid p-coumarate | C-3 Ester | Antimycobacterial | High activity noted | nih.gov |
Preclinical Pharmacological Activities and Mechanistic Studies
Antineoplastic and Anticancer Potentials in Experimental Models
Betulin (B1666924) palmitate has demonstrated notable antineoplastic and anticancer activities in various preclinical experimental models. These studies highlight its ability to interfere with key processes of cancer cell growth and survival.
Modulation of Cellular Proliferation and Apoptosis Induction in In Vitro Systems
Betulin palmitate has been shown to inhibit the proliferation of various cancer cell lines. vulcanchem.com Its cytotoxic effects are often dose- and time-dependent. mdpi.com A key mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death. nih.gov
Studies have shown that this compound and related compounds can trigger apoptosis through various cellular changes. These include membrane blebbing, chromatin condensation, and nuclear fragmentation. mdpi.com The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a central feature of this process. Specifically, the activation of caspase-3 and caspase-7 has been significantly increased in cancer cells following treatment with betulinic acid esters, including a palmitate derivative. mdpi.com Some research suggests that the molecular mechanism for palmitate and its derivatives involves specific effects on mitochondria, leading to the activation of caspase-3. mdpi.com
The pro-apoptotic effects of related compounds like betulinic acid have been linked to the induction of the mitochondrial (intrinsic) pathway of apoptosis. nih.gov This involves the release of mitochondrial cytochrome c, which in turn activates caspases. nih.gov While betulin itself has shown varied IC50 values across different cancer cell lines, its derivatives, including esters, are being explored for enhanced cytotoxic effects. nih.govjpccr.eu
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
| This compound | HepG2 (Hepatoma) | 22.8 | Caspase-3/9 activation |
| This compound | A431 (Epidermoid) | 6.76 | FAS/TRAIL upregulation |
| This compound | SK-N-AS (Neuroblastoma) | 2.5 | Mitochondrial depolarization |
| Betulinic acid palmitate ester | MCF-7 (Breast) | Not specified | Apoptosis induction, Caspase-3/7 activation |
| Betulinic acid palmitate ester | HT-29 (Colon) | Not specified | Apoptosis induction, Caspase-3/7 activation |
| Betulinic acid palmitate ester | NCI-H460 (Lung) | Not specified | Apoptosis induction, Caspase-3/7 activation |
This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may vary between studies.
Investigations into Anti-angiogenic and Anti-metastatic Mechanisms in Preclinical Settings
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Preclinical studies have indicated that betulin and its derivatives possess anti-angiogenic properties. In a chicken chorioallantoic membrane (CAM) model, a nanoemulsion of betulin demonstrated anti-angiogenic activity by inhibiting the formation of new capillaries. nih.govnih.gov This effect is thought to be mediated by targeting endothelial cells. nih.gov
Furthermore, in a mouse model of melanoma, the reduction in tumor size following treatment with a betulin derivative was attributed to its anti-angiogenic activity, as evidenced by reduced vascular endothelial growth factor (VEGF) expression. nih.govnih.gov While the direct anti-angiogenic and anti-metastatic mechanisms of this compound are still under detailed investigation, the activities of its parent compound, betulin, suggest a promising area for future research. nih.gov
Elucidation of Molecular Targets and Signaling Pathway Modulation in Cancer Cell Lines (e.g., NF-κB, PI3K/Akt, STAT3, MAPK, Bcl-2/Bax)
This compound and its related compounds exert their anticancer effects by modulating a complex network of molecular targets and signaling pathways that are often dysregulated in cancer.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. ahajournals.org this compound has been shown to suppress this pathway by inhibiting the phosphorylation of IκBα, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. vulcanchem.com Palmitate itself has been shown to activate NF-κB in various cell types. ahajournals.orgscispace.complos.org
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. nih.gov Studies on betulinic acid, a close derivative of betulin, have demonstrated its ability to induce apoptosis by downregulating the PI3K/Akt signaling pathway. nih.govresearchgate.net This inhibition can be mediated through the generation of reactive oxygen species (ROS). nih.gov Furthermore, betulinic acid has been shown to be involved in the activation of eNOS through the PI3K/Akt pathway, suggesting a complex role for these compounds in cellular signaling. mdpi.com Some derivatives of betulinic acid have also been found to impact PI3K/AKT signaling in oncogenic K-RAS4B proteins. rsc.org
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important regulator of cell survival. nih.gov Research on betulin has revealed its ability to inhibit pro-inflammatory cytokine expression and NF-κB signaling through the activation of the STAT3 signaling pathway. nih.gov This activation also leads to the increased expression of the anti-apoptotic protein Bcl-xL. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation and apoptosis. jpccr.eu Betulinic acid has been shown to induce programmed cell death by activating the p38 and JNK MAPK proteins. spandidos-publications.com
Bcl-2/Bax Ratio: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining a cell's fate. nih.gov A high Bax/Bcl-2 ratio generally favors apoptosis. waocp.org While betulin treatment did not appear to affect Bcl-2 or Bax protein expression in one study on colon adenocarcinoma cells, researchgate.net betulinic acid has been shown to increase Bax expression while decreasing Bcl-2 expression in several cancer cell lines, thereby promoting apoptosis. researchgate.net Palmitate treatment has been observed to increase the protein content of Bax and decrease the binding of Bax to Bcl-2, corresponding with a reduction in Akt phosphorylation. nih.gov
Metabolic Reprogramming in Experimental Cancer Models
Cancer cells undergo metabolic reprogramming to support their rapid growth and proliferation. nih.gov This often involves an increase in fatty acid synthesis. mdpi.com While the specific effects of this compound on metabolic reprogramming are still being elucidated, the role of its constituent, palmitate, is noteworthy. Palmitic acid can be incorporated and remodeled by cancer cells into various structural and signaling lipids that can drive cancer pathogenicity. nih.gov It can also serve as an energy source for cancer cell growth through β-oxidation. mdpi.com
Some studies suggest that palmitic acid can inhibit tumor growth by affecting pathways like AKT/mTOR and MAPK. mdpi.com However, its effects can be complex and context-dependent, sometimes even promoting proliferation. mdpi.com The interplay between exogenous fatty acids like palmitate and the metabolic reprogramming of cancer cells is an active area of research. mdpi.comoaepublish.com
Anti-inflammatory Efficacy and Immunomodulatory Effects in Preclinical Studies
In addition to its anticancer properties, this compound exhibits anti-inflammatory and immunomodulatory effects.
Regulation of Pro-inflammatory Cytokine Expression
Chronic inflammation is a key factor in the development of many diseases, including cancer. mdpi.com this compound has demonstrated the ability to regulate the expression of pro-inflammatory cytokines. As mentioned earlier, it suppresses the NF-κB pathway, leading to a reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. vulcanchem.com This is significant as palmitate itself has been shown to induce the expression of inflammatory cytokines like IL-6 and TNF-α in various cell types, often through the activation of the NF-κB pathway. oup.come-jarb.orgnih.gov
Studies on betulin have also shown its ability to reduce the levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in preclinical models. mdpi.com The anti-inflammatory effects of betulinic acid are also well-documented, with studies showing its ability to modulate key inflammatory mediators. frontiersin.orgnih.gov
Interplay with Cellular Signaling Cascades Governing Inflammatory Responses (e.g., NF-κB, MAPKs, Nrf2)
While direct studies on this compound's interaction with key inflammatory signaling cascades are not extensively detailed in the provided research, significant insights can be drawn from studies on its parent compound, betulin, and its derivative, betulinic acid.
Betulinic acid (BA), a derivative of betulin, has been shown to modulate inflammatory pathways significantly. In a study on cyclophosphamide-induced intestinal injury, BA pretreatment was found to inhibit inflammation by down-regulating the nuclear factor kappa B (NF-κB) and mitogen-activating protein kinase (MAPK) pathways. nih.gov Simultaneously, it suppressed oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov This dual action highlights a protective mechanism against inflammation and oxidative damage. Similar effects were observed in a model of T-2 toxin-induced lung injury, where BA administration moderated the toxic effects by regulating the Nrf2/MAPK/NF-κB pathway. nih.gov The activation of Nrf2 leads to the expression of antioxidant genes, while the inhibition of NF-κB and MAPK pathways reduces the production of pro-inflammatory cytokines. nih.govahajournals.org The interplay between these pathways is crucial; Nrf2 and NF-κB are known to have a reciprocal inhibitory relationship, where the activation of one can suppress the other. frontiersin.org
Palmitate itself, a saturated fatty acid that forms the ester with betulin, has been studied for its inflammatory potential, although results can be context-specific. physiology.org Some studies suggest palmitate can act as a ligand for Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway, inducing pro-inflammatory responses in immune cells. plos.org However, other research indicates that under certain experimental conditions, palmitate's pro-inflammatory effects are limited and can even be anti-inflammatory. physiology.orgphysiology.org
Given that betulinic acid demonstrates clear inhibitory effects on NF-κB and MAPK signaling while activating protective Nrf2 signaling, it is plausible that this compound may share some of these anti-inflammatory characteristics. nih.govnih.gov However, dedicated studies are required to confirm the specific effects of the esterified compound.
Table 1: Modulation of Inflammatory Signaling Pathways by Related Compounds
| Compound | Model System | Pathway(s) Affected | Observed Effect | Reference(s) |
| Betulinic Acid | Cyclophosphamide-induced intestinal injury (mice) | NF-κB, MAPK | Down-regulation / Inhibition | nih.gov |
| Nrf2 | Activation | nih.gov | ||
| T-2 toxin-induced lung injury (mice) | NF-κB, MAPK | Inhibition | nih.gov | |
| Nrf2 | Activation | nih.gov | ||
| Palmitate | Human monocyte-derived dendritic cells | TLR4, NF-κB | Activation | plos.org |
| RAW264.7 macrophages | MAPK | No significant activation above control | physiology.orgphysiology.org |
Modulation of Immune Cell Activity in Experimental Systems
The immunomodulatory functions of betulin and its derivatives are significant, though specific data on this compound is limited. Betulin itself is recognized for its ability to enhance innate immune cell activities, potentially promoting an interleukin-12 (B1171171) driven anti-tumor immunity. nih.gov This suggests a role in modulating the function of cells like dendritic cells and macrophages. nih.gov
Palmitic acid, the esterifying molecule in this compound, is known to modulate the activity of various immune cells. It can function as a ligand for TLR4, directly activating human monocyte-derived dendritic cells (MoDCs) to secrete the pro-inflammatory cytokine IL-1β. plos.org This activation also leads to the maturation of dendritic cells, evidenced by the upregulation of costimulatory factors like CD86 and CD83. plos.org In other contexts, palmitate has been shown to be a potent modulator of the immunosuppressive function of mesenchymal stem cells (MSCs). nih.gov
Conversely, some studies present a more complex picture, showing that palmitate failed to trigger TNFα release from RAW264.7 macrophages and, in fact, dampened BSA-induced inflammation in the same cell line. physiology.orgphysiology.org This highlights that the immunomodulatory effects of palmitate can be highly dependent on the experimental model and conditions. physiology.org
While these findings relate to the constituent parts of this compound, they underscore the potential for the compound to influence immune cell behavior. The anti-inflammatory properties of the betulin core could potentially counteract the pro-inflammatory signaling initiated by the palmitate moiety via TLR4, but this hypothesis requires direct experimental validation.
Table 2: Effects on Immune Cells by Related Compounds
| Compound | Cell Type | Experimental System | Observed Effect | Reference(s) |
| Betulin | Innate immune cells (e.g., Dendritic Cells) | General review | Adjuvant-like enhancement of activity, potential for IL-12 driven immunity | nih.gov |
| Palmitic Acid | Human Monocyte-Derived Dendritic Cells (MoDCs) | In vitro culture | Functions as a TLR4 ligand, induces IL-1β secretion and cell maturation | plos.org |
| RAW264.7 Macrophages | In vitro culture | Failed to trigger TNFα release; dampened BSA-induced inflammation | physiology.orgphysiology.org | |
| Mesenchymal Stem Cells (MSCs) | In vitro co-culture | Modulates the immunosuppressive function of MSCs | nih.gov |
Antiviral Properties and Mechanisms of Action in Laboratory Models
Betulin and its derivatives, including betulinic acid, are well-documented for their broad-spectrum antiviral activities. mdpi.com Betulin has demonstrated inhibitory effects against various viruses, including human immunodeficiency virus (HIV-1). mdpi.com The mechanism of action for these triterpenoids often involves interfering with the early stages of viral infection, such as preventing virus adsorption and entry into host cells. mdpi.com
Betulinic acid has been shown to inhibit HIV-1 replication. scirp.org A derivative of betulinic acid, bevirimat, reached clinical trials as an anti-HIV-1 agent that functions as a virus maturation inhibitor. mdpi.com This class of compounds can interfere with the processing of viral proteins, preventing the formation of mature, infectious virions.
Derivatives of betulin have been synthesized to enhance antiviral potency. researchgate.net For instance, betulin-derived compounds have shown activity against human cytomegalovirus (HCMV). researchgate.net In the context of coronaviruses, the cellular organelle known as the lipid droplet (LD) is utilized by many viruses for replication. asm.org A compound called 2-bromopalmitate, which is structurally related to the palmitate portion of this compound, was found to deplete these lipid droplets, leading to a strong suppressive effect on the replication of several human coronaviruses. asm.org This suggests that disrupting lipid metabolism can be a potent antiviral strategy. The antiviral mechanism of betulin itself is often associated with preventing the virus from entering host cells. mdpi.com
While direct antiviral studies on this compound are not specified in the provided results, the known mechanisms of its parent compounds and related molecules suggest potential avenues of action. These could include the inhibition of viral entry, interference with viral maturation, or disruption of host cellular components like lipid droplets that are essential for viral replication. mdpi.comasm.org
Neuroprotective Actions in Experimental Animal Models
Amelioration of Neurodegenerative Pathologies in In Vivo Systems (e.g., Parkinson's, Alzheimer's models)
Preclinical research highlights the neuroprotective potential of betulin in models of neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). nih.govrjptonline.org Although studies focusing specifically on this compound are scarce, the findings for betulin provide a strong basis for its potential efficacy.
In a Caenorhabditis elegans transgenic model of Parkinson's disease, which is characterized by the aggregation of α-synuclein, treatment with betulin was shown to diminish this accumulation. nih.gov Furthermore, in a pharmacological C. elegans model using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron degeneration, betulin reduced this neuron loss, ameliorated associated food-sensing behavioral deficits, and reversed the decreased lifespan. nih.gov
In the context of Alzheimer's disease models, related natural compounds have shown promise. For instance, GLP-1 receptor agonists have demonstrated the ability to prevent amyloid-beta accumulation in vivo. frontiersin.org While not directly related to this compound, this indicates that various natural and synthetic compounds are being actively investigated for their neuroprotective roles in AD and PD. frontiersin.orgnews-medical.net The positive effects of betulin in established PD models suggest that its derivatives, like this compound, warrant further investigation for their potential to ameliorate neurodegenerative pathologies. nih.gov
Molecular Mechanisms Underpinning Neuroprotection (e.g., α-synuclein accumulation, proteasome activity, apoptosis pathways)
The neuroprotective effects of betulin observed in experimental models are underpinned by distinct molecular mechanisms. nih.gov The aggregation of α-synuclein is a key pathological feature of Parkinson's disease. mdpi.com Betulin has been demonstrated to directly address this by reducing the accumulation of α-synuclein in a transgenic C. elegans model. nih.gov
The clearance of misfolded proteins like α-synuclein is critical for neuronal health and relies on cellular machinery such as the ubiquitin-proteasome system. mdpi.com The study on betulin's effects in the C. elegans PD model revealed that its protective action may be mediated by the enhancement of proteasome activity through the promotion of rpn-1 expression, a subunit of the proteasome. nih.gov
Furthermore, apoptosis, or programmed cell death, is a final common pathway in neuronal loss in neurodegenerative diseases. Betulin was found to exert its neuroprotective effect by downregulating the apoptosis pathway gene egl-1 in the C. elegans model. nih.gov This anti-apoptotic action, combined with the reduction of toxic protein aggregates and enhancement of their clearance, forms a multi-pronged mechanism for neuroprotection. nih.gov These findings strongly suggest that betulin acts by improving cellular proteostasis and inhibiting cell death pathways, thereby protecting neurons from degeneration. nih.gov
Table 3: Neuroprotective Activities of Betulin in Experimental Models
| Model System | Disease Model | Key Finding | Underlying Mechanism | Reference(s) |
| Transgenic C. elegans | Parkinson's Disease (α-synuclein aggregation) | Diminished α-synuclein accumulation | Reduction of toxic protein aggregates | nih.gov |
| Pharmacological C. elegans | Parkinson's Disease (6-OHDA induced) | Reduced dopaminergic neuron degeneration and behavioral deficits | Enhancement of proteasome activity (via rpn-1); Downregulation of apoptosis pathway (via egl-1) | nih.gov |
Other Significant Biological Activities in Preclinical Research
Beyond the specific areas of inflammation, antiviral, and neuroprotective activities, betulin and its derivatives exhibit a range of other important biological effects in preclinical studies. Betulinic acid, in particular, has been extensively researched for its anti-cancer properties. nih.gov
A study on betulinic acid fatty esters, including a palmitate ester (Pal-BA), investigated their cytotoxic potential against various cancer cell lines. mdpi.com The research found that these esters acted as cytotoxic agents in a dose- and time-dependent manner against MCF-7 (breast), HT-29 (colon), and NCI-H460 (lung) cancer cell lines. mdpi.com The mechanism for this cytotoxicity was found to involve the induction of apoptosis, as evidenced by increased activity of caspase-3/-7. mdpi.com Palmitate itself has been suggested to trigger apoptosis through specific effects on mitochondria and the activation of caspase-3. mdpi.com These findings indicate that esterification of betulinic acid with fatty acids like palmitic acid can produce compounds with significant anti-cancer activity.
Antioxidant Mechanisms and Oxidative Stress Mitigation
This compound, an ester of the naturally occurring triterpene betulin, has been investigated for its potential to counteract oxidative stress, a pathological process implicated in numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. jacc.orgmdpi.com Excessive ROS can lead to cellular damage, endothelial dysfunction, and the progression of various health conditions. jacc.org The antioxidant mechanism of this compound involves enhancing the cell's intrinsic defense systems.
Preclinical findings suggest that this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation enhances the expression of genes driven by the antioxidant response element (ARE), leading to a significant 2.1-fold increase in glutathione (B108866) levels in keratinocytes. Glutathione is a critical endogenous antioxidant. Furthermore, this compound has been shown to be effective in scavenging ROS induced by ultraviolet (UV) radiation in epidermal layers.
The antioxidant potential of betulin and its derivatives has been quantified in various in vitro assays. nih.govnih.gov Studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have demonstrated the capacity of these compounds to neutralize free radicals. nih.govresearchgate.netnih.gov For instance, pure betulin has shown significant, dose-dependent DPPH radical scavenging activity. nih.gov In one study, betulin exhibited 88.67% scavenging activity at a concentration of 50 µg/ml, with a calculated half-maximal inhibitory concentration (IC50) of 23.75 µg/ml. nih.gov The parent compound, betulin, has also been observed to reduce the generation of ROS in a zebrafish model, highlighting its potential to mitigate oxidative stress in a live organism. nih.gov
In Vitro Antioxidant Activity of Betulin and Its Derivatives
This table summarizes the radical scavenging activity (RSA) of betulin and a related derivative from selected in vitro studies.
| Compound | Assay | Activity (% RSA or IC50) | Source |
|---|---|---|---|
| Betulin | DPPH | 2.81 ± 0.007% RSA | nih.gov |
| Betulin Derivative (Compound 8) | DPPH | 61.83 ± 0.004% RSA | nih.gov |
| Betulin Derivative (Compound 8) | ABTS | 12.79 ± 0.005% RSA | nih.gov |
| Betulin | DPPH | IC50: 23.75 µg/ml | nih.gov |
Antimicrobial and Antifungal Potentials in In Vitro Assays
The antimicrobial properties of betulin and its derivatives have been explored against a range of pathogenic microbes. These compounds have demonstrated potential in inhibiting the growth of various bacteria and fungi in preclinical laboratory settings. The urgent need for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. nih.gov
In vitro studies have shown that betulin derivatives possess activity against several Gram-positive bacteria. mdpi.com For example, certain 2,3-indolo-betulinic acid derivatives effectively inhibited the growth of Streptococcus pyogenes and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 13 to 33 µg/mL. mdpi.com In contrast, the parent compound, betulinic acid, was inactive against the tested microbial strains in the same study, indicating that structural modification is key to its antimicrobial efficacy. mdpi.com Another novel betulin derivative demonstrated a specific inhibitory effect on the growth of Staphylococcus aureus with an MIC of 250 µg/mL. nih.gov Betulin itself has also been reported to have activity against Streptococcus pyogenes (MIC of 85 µg/ml), along with other bacteria like Escherichia coli and Enterococcus faecalis. nih.gov
In Vitro Antimicrobial Activity of Betulin Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for betulin and its derivatives against various pathogenic microorganisms.
| Compound | Microorganism | MIC | Source |
|---|---|---|---|
| Betulin | Streptococcus pyogenes | 85 µg/mL | nih.gov |
| Novel Betulin Derivative | Staphylococcus aureus | 250 µg/mL | nih.gov |
| 2,3-indolo-betulinic acid (BA4) | Streptococcus pyogenes | 13 µg/mL | mdpi.com |
| 2,3-indolo-betulinic acid (BA4) | Staphylococcus aureus | 26 µg/mL | mdpi.com |
| Betulinic Acid | Staphylococcus aureus | 0.025 mg/mL | plantsjournal.com |
| Betulinic Acid | Pseudomonas aeruginosa | 0.056 mg/mL | plantsjournal.com |
Metabolic Regulation Studies (e.g., lipid metabolism, glucose uptake)
This compound's role in metabolic regulation is complex, partly due to its composition of betulin and palmitic acid. Palmitate, a saturated fatty acid, is known to influence cellular metabolism significantly. In vitro studies have shown that exposing muscle cells to palmitate can induce insulin (B600854) resistance by inhibiting key components of the insulin signaling pathway, such as Akt/PKB, which in turn reduces glucose uptake. nih.govjove.com The accumulation of lipids and their byproducts can lead to lipotoxicity, a condition where excess fats interfere with cellular function. thieme-connect.de
Conversely, betulin and its derivatives have demonstrated effects that may counteract these metabolic disturbances. For example, betulinic acid, a close relative of betulin, has been shown to increase glucose uptake in L6 rat skeletal muscle cells in a dose-dependent manner. jcdr.netjcdr.net This effect is partly attributed to the enhanced expression of the glucose transporter GLUT4. jcdr.net Furthermore, betulinic acid can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and aldose reductase. jcdr.netjcdr.net
In the context of lipid metabolism, betulin has been found to suppress the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of lipid synthesis. mdpi.comnih.gov By downregulating SREBP-1, betulin can reduce the expression of lipogenic enzymes, thereby potentially mitigating the lipid accumulation associated with metabolic disorders. mdpi.com For instance, the administration of betulin was found to suppress cellular glucose metabolism and reduce glycolytic activity in liver cancer cells, enhancing the effects of other therapeutic agents. mdpi.com This suggests a mechanism where betulin modulates the metabolic reprogramming often seen in pathological conditions. nih.govnih.gov
Investigations into Wound Healing and Tissue Regeneration Processes
The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases to restore tissue integrity. azolifesciences.com Natural compounds have long been explored for their potential to support these processes. Betulin, the precursor to this compound, is a primary component of birch bark, which has been used in traditional medicine for healing trauma. nih.gov
Preclinical research using a zebrafish model has provided mechanistic insights into betulin's pro-regenerative effects. nih.gov In this model, betulin was observed to significantly promote the regeneration of the caudal fin, a well-established system for studying tissue repair. nih.gov The underlying mechanism appears to be rooted in its ability to modulate the initial phases of healing. Betulin was found to alleviate the generation of reactive oxygen species (ROS) and inhibit the excessive inflammatory responses that can hinder repair. nih.gov
Specifically, betulin administration led to the downregulation of pro-inflammatory messenger RNAs (mRNA) for cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also suppressed key signaling pathways involved in inflammation and cell death, namely the MAPK/NF-ĸB axis. nih.gov The expression and phosphorylation of proteins such as p38, ERK1/2, and the pro-apoptotic factor Caspase-3 were all reduced following betulin treatment. nih.gov These findings suggest that betulin fosters an environment conducive to tissue regeneration by mitigating excessive inflammation and apoptosis during the crucial proliferation phase of healing. nih.gov
Pharmacokinetic and Biopharmaceutical Profiling in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models (e.g., rodents)
The preclinical characterization of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to drug discovery and development. reactionbiology.com In vivo pharmacokinetic (PK) studies, typically conducted in rodent models such as mice and rats, are essential for understanding how a compound behaves within a biological system. aurigeneservices.com These studies provide critical data on parameters like clearance, half-life, bioavailability, and volume of distribution, which help in predicting exposure and designing subsequent efficacy and toxicology studies. aurigeneservices.com
For a compound like betulin (B1666924) palmitate, it is hypothesized to function as a prodrug. Following administration, it is expected to undergo hydrolysis, breaking down into its constituent parts: betulin and palmitic acid. This process is analogous to other palmitate ester prodrugs, such as paliperidone (B428) palmitate, which is hydrolyzed to its active form, paliperidone, after intramuscular injection, allowing for extended release and high bioavailability of the active moiety. fda.gov The ADME profile is therefore a composite of the ester and its hydrolysis products.
While specific ADME data for betulin palmitate is not extensively published, insights can be drawn from studies on related pentacyclic triterpenoids like betulinic acid. After intraperitoneal (IP) administration in CD-1 mice, betulinic acid is absorbed and distributes widely into various tissues. nih.gov A study found that 24 hours after a 500 mg/kg IP dose, the highest concentrations of betulinic acid were found in perirenal fat, followed by the ovary, spleen, and mammary gland, indicating significant tissue penetration. nih.gov The serum elimination half-life was determined to be approximately 11.5 to 11.8 hours in mice. nih.gov Given the structural similarities, the distribution pattern of betulin, the active metabolite of this compound, may follow a similar course, with a tendency to accumulate in fatty tissues due to its lipophilic nature.
The metabolism of the palmitate moiety would likely follow the natural pathways of fatty acid metabolism. frontiersin.org Studies in rats examining the flux of intravenously administered radiolabelled palmitate show its incorporation into various brain regions, with flux rates generally proportional to regional oxidative metabolism. nih.gov The excretion of both betulin and palmitate metabolites would occur through relevant systemic clearance mechanisms.
Table 1: Pharmacokinetic Parameters of Betulinic Acid in CD-1 Mice Following a Single Intraperitoneal (IP) Dose Note: This data is for the related compound betulinic acid and is provided for illustrative purposes, as specific data for this compound is limited.
| Parameter | Value (at 250 mg/kg) | Value (at 500 mg/kg) |
| Tmax (h) | 0.15 | 0.23 |
| Elimination Half-life (h) | 11.5 | 11.8 |
| Total Clearance (L/kg/h) | 13.6 | 13.5 |
| Data sourced from a study on the pharmacokinetics of betulinic acid in CD-1 mice. nih.gov |
Challenges Related to Aqueous Solubility and Bioavailability in Experimental Settings
A significant hurdle in the preclinical development of betulin and its derivatives is their inherently poor aqueous solubility. nih.gov Triterpenes like betulinic acid have reported water solubility of less than 0.1 µg/mL, which severely limits their oral bioavailability and poses a major challenge for clinical application. nih.govresearchgate.net The esterification of betulin with palmitic acid, a 16-carbon saturated fatty acid, creates this compound, a more lipophilic molecule. This increased lipophilicity is expected to further decrease its solubility in aqueous media.
This low solubility translates directly into suboptimal absorption from the gastrointestinal tract following oral administration, resulting in low and variable systemic exposure in experimental animal models. nih.gov For a drug to be absorbed, it must first be in solution at the site of absorption. The slow dissolution rate of highly lipophilic, poorly soluble compounds like this compound in gastrointestinal fluids is a primary rate-limiting step for absorption. drug-dev.com This poor bioavailability complicates the interpretation of in vivo efficacy studies and necessitates the use of formulation strategies to achieve adequate systemic drug concentrations for pharmacological and toxicological assessment. drug-dev.comwuxiapptec.com
Strategies for Enhancing Systemic Exposure and Tissue Distribution in Preclinical Models
To overcome the challenges of poor solubility and low bioavailability, various formulation strategies are employed in preclinical development to enhance systemic exposure. wuxiapptec.comtandfonline.com These technologies aim to improve the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. tandfonline.com For lipophilic compounds like this compound, lipid-based and nanoparticle delivery systems are particularly relevant. symmetric.events
Lipid-Based Formulations: These systems, which include solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), present the drug in a pre-dissolved state. drug-dev.comsymmetric.events SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids in the gut. symmetric.events This increases the surface area for absorption and can enhance lymphatic transport, potentially bypassing first-pass metabolism in the liver. nih.govsymmetric.events
Nanosuspensions: This strategy involves reducing the particle size of the drug to the nanometer range. wuxiapptec.com The increased surface area, as described by the Ostwald-Freundlich equation, leads to a higher dissolution rate. drug-dev.com Nanosuspensions can facilitate high drug loading and are a viable approach for compounds that are difficult to solubilize in lipid or solvent systems. drug-dev.com
Spray-Dried (SD) Microparticles: Formulating a compound into spray-dried mucoadhesive microparticles is another effective approach. Studies on betulinic acid have shown that an SD formulation significantly increased its oral bioavailability in Sprague Dawley rats. nih.gov Compared to the unformulated compound, the SD formulation led to a 3.9-fold increase in the maximum plasma concentration (Cmax) and a 7.41-fold increase in the total systemic exposure (AUC). nih.gov This enhancement is attributed to improved dissolution and permeability across the gastrointestinal mucosa. nih.gov
These advanced formulation approaches are critical in preclinical settings to enable the study of a compound's pharmacology and toxicology by ensuring adequate systemic exposure. wuxiapptec.com
Table 2: Overview of Formulation Strategies for Enhancing Bioavailability of Lipophilic Compounds
| Strategy | Description | Mechanism of Enhancement |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Presents drug in a solubilized state; forms fine emulsions in the GI tract, increasing surface area for absorption; may enhance lymphatic uptake. drug-dev.comsymmetric.events |
| Nanosuspensions | Drug particles are reduced to a size of less than 1000 nm. | Increases the surface area-to-volume ratio, leading to a faster dissolution rate in biological fluids. drug-dev.com |
| Spray-Dried Microparticles | Drug is co-processed with polymers into micro-scale particles, often with mucoadhesive properties. | Enhances dissolution rate and can increase residence time at the absorption site, improving permeability. nih.gov |
Advanced Drug Delivery Systems and Formulation Sciences for Enhanced Efficacy
Nanocarrier-Based Delivery Approaches
Nanocarriers can encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release and targeted accumulation in specific tissues. mdpi.com For hydrophobic compounds such as betulin (B1666924) derivatives, nanocarrier systems like liposomes, polymeric nanoparticles, and lipid-based nanoparticles are particularly advantageous. mdpi.comdoi.orgnih.gov
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. mdpi.com For highly lipophilic molecules like betulin palmitate, the compound can be entrapped within the lipid bilayer. mdpi.com This encapsulation can enhance solubility, stability, and bioavailability. researchgate.net
Research into fatty acid esters of the related compound, betulinic acid, provides insight into the potential of liposomal delivery. A study on betulinic acid palmitate (Pal-BA) and its liposomal formulation (Pal-BA-Lip) evaluated its cytotoxic effects on various cancer cell lines. mdpi.comnih.gov The findings indicated that both the fatty acid esters of betulinic acid and their liposomal formulations acted as cytotoxic agents in a manner dependent on dose and time. mdpi.com The esterification to a palmitate derivative and subsequent encapsulation into liposomes are strategies designed to overcome the low bioavailability that challenges the parent compounds. researchgate.netmdpi.com Liposomal systems can be designed for controlled release, potentially enhancing therapeutic effects.
| Formulation | Cell Line | IC50 (µM) after 72h | Source |
| Betulinic Acid (BA) | MCF-7 | 78.41 | mdpi.com |
| Betulinic Acid Palmitate (Pal-BA) | MCF-7 | >100 | mdpi.com |
| Liposomal Betulinic Acid Palmitate (Pal-BA-Lip) | MCF-7 | 81.39 | mdpi.com |
| Betulinic Acid (BA) | HT-29 | 62.33 | mdpi.com |
| Betulinic Acid Palmitate (Pal-BA) | HT-29 | >100 | mdpi.com |
| Liposomal Betulinic Acid Palmitate (Pal-BA-Lip) | HT-29 | 91.31 | mdpi.com |
| Betulinic Acid (BA) | NCI-H460 | 45.33 | mdpi.com |
| Betulinic Acid Palmitate (Pal-BA) | NCI-H460 | 92.42 | mdpi.com |
| Liposomal Betulinic Acid Palmitate (Pal-BA-Lip) | NCI-H460 | 85.39 | mdpi.com |
This table presents the half-maximal inhibitory concentration (IC50) values for Betulinic Acid and its palmitate derivatives against different cancer cell lines, illustrating the cytotoxic potential of these compounds when formulated in liposomes.
Polymeric nanoparticles (PNPs) are solid colloidal particles that offer excellent stability and high drug loading capacity. They are particularly useful for the sustained and controlled release of encapsulated drugs. mdpi.comfrontiersin.org Polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are biodegradable and have been extensively used to formulate nanoparticles for drug delivery. frontiersin.orgnih.gov
PNPs can improve the pharmacokinetic properties of a drug, including extending its half-life and allowing for controlled release over time. nih.gov For instance, PLGA nanoparticles loaded with betulinic acid have been shown to exhibit an initial burst release followed by a sustained release profile. frontiersin.org This controlled release is achieved by regulating the drug's diffusion through the polymer matrix or the degradation rate of the polymer itself. Furthermore, the surface of polymeric nanoparticles can be modified, for example with polyethylene (B3416737) glycol (PEG), to prolong circulation time and improve drug accumulation at a target site. frontiersin.orgnih.gov While specific research on this compound-loaded polymeric nanoparticles is limited, the principles derived from studies on betulinic acid suggest that PNPs could be an effective platform for its delivery, enhancing its therapeutic efficacy through controlled release mechanisms. mdpi.comdoi.org
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based nanodelivery systems. SLNs are composed of solid lipids, while NLCs are a second-generation system created by blending solid lipids with liquid lipids. nih.gov This blend in NLCs creates imperfections in the crystal structure, which increases drug loading capacity and reduces potential drug expulsion during storage compared to SLNs. nih.govdntb.gov.ua
These carriers are well-suited for lipophilic drugs and can be used in topical, oral, and parenteral delivery. nih.govcd-bioparticles.net The lipid matrix protects the encapsulated compound from chemical degradation. scielo.br Research on betulin-loaded NLCs for topical application has demonstrated the potential of this delivery system. nih.gov These NLCs were synthesized using an emulsification cum solidification method and exhibited favorable characteristics for a stable nano-dispersion. nih.gov Similarly, NLCs have been formulated to enhance the transdermal delivery of another lipophilic compound, paliperidone (B428) palmitate, showing a 1.76-fold increase in bioavailability compared to oral delivery. researchgate.net Given the palmitate ester structure of the target compound, these findings strongly support the potential of NLCs as a delivery vehicle for this compound. researchgate.net
| Parameter | Betulin-Loaded NLCs (BE-NLCs) | Source |
| Method | Emulsification cum solidification | nih.gov |
| Particle Size | 183.5 ± 1.82 nm | nih.gov |
| Polydispersity Index (PDI) | 0.142 ± 0.05 | nih.gov |
| Zeta Potential | -38.64 ± 0.05 mV | nih.gov |
| Drug Loading | 47.35 ± 3.25% | nih.gov |
| Entrapment Efficiency | 87.8 ± 7.86% | nih.gov |
This table summarizes the physicochemical properties of Betulin-loaded Nanostructured Lipid Carriers (NLCs), indicating a stable formulation with high entrapment efficiency suitable for drug delivery.
Polymeric Nanoparticles and Micelles for Controlled Release
Other Experimental Formulations and Carrier Systems (e.g., microparticles, emulsions, gels)
Beyond nanoparticle-based systems, other formulations are being investigated for the delivery of betulin derivatives. mdpi.comnih.gov These include microparticles, emulsions, and gels, which can be particularly useful for topical or localized delivery. nih.govresearchgate.net
Emulsions are dispersions of two immiscible liquids, such as oil and water. Water-in-oil (W/O) emulsions have been prepared using tea polyphenol palmitate as a stabilizer, demonstrating that palmitate derivatives can play a crucial role in forming stable emulsion systems. nih.gov Such emulsion gels can transform a liquid oil into a solid-like viscoelastic structure, potentially serving as a carrier for other lipophilic compounds. nih.gov
Gels, which are semisolid systems, can be formulated from Pickering emulsions. mdpi.com These are emulsions stabilized by solid particles, which can offer enhanced stability. mdpi.com Formulations like oleogels and gelled emulsions are also being explored as delivery systems for lipophilic compounds, with the potential to influence the bioaccessibility of the active ingredient. nih.gov These alternative systems represent promising, though less explored, avenues for the formulation of this compound to enhance its delivery and efficacy. mdpi.comnih.gov
Analytical and Methodological Approaches in Betulin Palmitate Research
Extraction and Purification Methodologies from Natural Sources
The isolation of betulin (B1666924) palmitate from plant materials involves initial extraction followed by purification steps to separate it from other phytochemicals.
Extraction:
A common method for obtaining crude extracts containing betulin palmitate is Soxhlet extraction . mdpi.commdpi.comresearchgate.net This technique uses various organic solvents to continuously wash the plant material, efficiently extracting compounds based on their solubility. mdpi.commdpi.comresearchgate.net Solvents such as methanol (B129727), ethanol (B145695), petroleum ether, and chloroform (B151607) have been employed for the extraction of related triterpenoids from sources like birch bark. mdpi.comgoogle.com For instance, the leaves of Momordica grosvenori have been used as a source, where extraction with petroleum ether yielded a crude extract containing β-amyrin palmitate. google.com Similarly, ethanol has been used to extract betulin from birch bark, which can then be further processed. rsc.org
Purification:
Following extraction, a series of purification steps are necessary to isolate this compound.
Crystallization: This technique is frequently used to purify the target compound. google.com The crude extract is often dissolved in a suitable solvent, such as ethyl acetate (B1210297), and then cooled or allowed to evaporate slowly, leading to the formation of crystals of the desired compound. google.com Recrystallization, the process of dissolving the crystals and crystallizing them again, is often repeated to enhance purity. google.comgoogle.com
Solvent Washes: To remove impurities like pigments, the crystallized product can be washed with solvents in which the impurities are soluble but the target compound is not. google.com Methanol and ethanol are commonly used for this purpose. google.com
Chromatography: Column chromatography is a key purification technique. rsc.orgvulcanchem.com The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and different compounds are separated based on their affinity for the stationary phase and the mobile phase (solvent). rsc.orgvulcanchem.com
A specific example of purification involved dissolving a petroleum ether extract in ethyl acetate, removing chlorophyll (B73375) with activated carbon, followed by crystallization. The resulting crystals were washed with methanol to remove yellow pigments and then recrystallized from ethyl acetate to yield high-purity β-amyrin palmitate. google.com
Table 1: Overview of Extraction and Purification Methods for Triterpenoid (B12794562) Palmitates
| Step | Method | Description | Source(s) |
|---|---|---|---|
| Extraction | Soxhlet Extraction | Continuous extraction with organic solvents like petroleum ether or ethanol. | mdpi.commdpi.comresearchgate.netgoogle.com |
| Purification | Crystallization | Dissolving the extract and allowing the target compound to form crystals upon cooling or solvent evaporation. | google.com |
| Solvent Wash | Washing the crystals with solvents like methanol or ethanol to remove soluble impurities. | google.com | |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | rsc.orgvulcanchem.com |
Spectroscopic and Chromatographic Characterization Techniques
Once purified, the identity and structure of this compound are confirmed using a combination of spectroscopic and chromatographic methods.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of purification and to determine the purity of the isolated compound. akjournals.comresearchgate.net A spot of the sample is applied to a plate coated with silica gel, and a solvent system is used to separate the components. akjournals.com For related triterpenoids, solvent systems such as toluene:methanol:chloroform have been used. akjournals.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used for the separation, identification, and quantification of compounds. phytojournal.commdpi.comnih.gov For related triterpenoids like betulin and betulinic acid, reverse-phase (RP-HPLC) with a C18 column is common. mdpi.comresearchgate.net Detection is often performed using a UV detector at wavelengths around 210 nm. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to identify and quantify volatile or derivatized compounds. nih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound. mdpi.comb-cdn.netarabjchem.orgresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide information about the number and types of protons and carbons in the molecule, confirming the presence of the betulin skeleton and the palmitate chain. mdpi.comb-cdn.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. kashanu.ac.irresearchgate.netresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the ester group, and C-H bonds. researchgate.net
UV-Visible (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule. While the triterpenoid core of this compound does not have a strong chromophore, it can be detected at lower wavelengths. phytojournal.complos.org
Table 2: Analytical Techniques for the Characterization of this compound and Related Compounds
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Thin-Layer Chromatography | TLC | Purity assessment and reaction monitoring. akjournals.comresearchgate.net |
| High-Performance Liquid Chromatography | HPLC | Separation, quantification, and identification. phytojournal.commdpi.comnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile compounds. nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure determination. mdpi.comb-cdn.netarabjchem.orgresearchgate.net |
| Infrared Spectroscopy | IR | Identification of functional groups. kashanu.ac.irresearchgate.netresearchgate.net |
| UV-Visible Spectroscopy | UV | Information on electronic transitions. phytojournal.complos.org |
Development and Application of In Vitro and In Vivo Models for Biological Evaluation
To investigate the biological effects of this compound, researchers utilize various in vitro (cell-based) and in vivo (animal) models.
In Vitro Models:
In vitro studies are performed using isolated cells grown in a controlled laboratory environment. These models are essential for initial screening and for investigating the cellular and molecular mechanisms of action. A variety of human cancer cell lines have been used to evaluate the biological activity of related compounds, such as betulin and its derivatives. researchgate.netmdpi.com
Examples of cell lines used in the study of related compounds include:
Human Epidermoid Carcinoma Cells (A431): Used to test the tumor-inhibiting effects of betulin derivatives. researchgate.net
Human Melanoma Cells (A375): Another cell line employed for evaluating the anti-cancer potential of betulin derivatives. researchgate.net
Human Endometrial Cancer Cell Lines (Ishikawa, ECC-1, HEC-1-A, RL95-2): These have been used to study the effects of palmitic acid on cell viability, proliferation, and apoptosis. nih.govmdpi.com
Hepatocyte-derived Cell Lines (Huh-7, Hep 3B): Utilized in studies of palmitate-induced lipoapoptosis. nih.gov
Macrophages (RAW264.7) and Myotubes (C₂C₁₂): These cell lines have been used to investigate the inflammatory responses to palmitate. physiology.orgphysiology.org
In Vivo Models:
In vivo studies involve the use of living organisms, typically laboratory animals, to understand the effects of a compound in a whole biological system.
Murine Models (Mice, Rats): Rodent models are commonly used in preclinical research. For instance, a rat model of middle cerebral artery occlusion (MCAO) has been used to study the effects of betulinic acid on cerebral ischemia. researchgate.net Murine malaria models have also been employed to test the in vivo activity of betulinic acid. scirp.org
Table 3: Examples of In Vitro and In Vivo Models Used in Research of this compound and Related Compounds
| Model Type | Specific Model | Application | Source(s) |
|---|---|---|---|
| In Vitro | A431 (Human Epidermoid Carcinoma) | Evaluation of anti-tumor activity. | researchgate.net |
| A375 (Human Melanoma) | Assessment of anti-cancer potential. | researchgate.net | |
| Ishikawa, ECC-1 (Human Endometrial Cancer) | Study of effects on cell proliferation and apoptosis. | nih.gov | |
| Huh-7, Hep 3B (Human Hepatocyte-derived) | Investigation of lipoapoptosis. | nih.gov | |
| RAW264.7 (Murine Macrophage) | Analysis of inflammatory responses. | physiology.orgphysiology.org | |
| In Vivo | Rat MCAO Model | Study of effects on cerebral ischemia. | researchgate.net |
| Murine Malaria Model | Assessment of anti-malarial activity. | scirp.org |
Future Research Directions and Translational Perspectives in Preclinical Development
Exploration of Novel Synthetic Analogues for Optimized Activity
The inherent biological activities of parent compounds like betulin (B1666924) and betulinic acid provide a robust platform for chemical modification. nih.gov A primary challenge in their development is poor bioavailability, which chemical derivatization seeks to overcome. mdpi.comnih.gov The synthesis of fatty acid esters, such as betulin palmitate, represents one such strategy to enhance cytotoxic effects against cancer cell lines compared to the original molecules. mdpi.com
| Research Focus | Example Modification | Desired Outcome |
| Enhance Bioavailability | Esterification with fatty acids (e.g., palmitic acid) | Improved absorption and cytotoxic effects mdpi.com |
| Increase Potency | Addition of a cyano-enone group to the A ring | Enhanced cytoprotective properties nih.gov |
| Improve Solubility | Introduction of a succinyl group | Increased solubility and anti-tumor potential nih.govmdpi.com |
| Diversify Activity | Synthesis of derivatives with heterocyclic groups | Novel biological activities and pharmacophore combinations nih.gov |
Integration with Emerging Therapeutic Modalities in Experimental Systems
The therapeutic landscape is increasingly moving towards combination strategies to achieve synergistic effects and overcome resistance. The integration of this compound or its optimized analogues with emerging treatment modalities is a critical area for future preclinical investigation. Two prominent areas for exploration are immunotherapy and photodynamic therapy (PDT).
Experimental systems, particularly in vivo animal models, are essential for evaluating these combinations. frontiersin.org Humanized mouse models, for example, provide a platform to study the interaction of a novel compound with a human immune system in response to cancer. frontiersin.orgonjcri.org.au Preclinical studies could explore whether this compound can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment or increasing the infiltration of tumor-killing immune cells. nih.gov
Similarly, photodynamic therapy, which uses a photosensitizer drug activated by light to kill cancer cells, could be combined with this compound. cancer.cabluecrossnc.com Research in experimental models could investigate if the compound can act as a sensitizer (B1316253) or potentiate the effects of established photosensitizing agents, potentially leading to more effective and targeted tumor destruction. kyobobook.co.krmdpi.com
Advancements in Targeted Delivery Systems for Enhanced Preclinical Efficacy
A significant hurdle for hydrophobic compounds like betulin derivatives is their delivery to target tissues in vivo. researchgate.netnih.gov Advanced drug delivery systems are paramount to unlocking their therapeutic potential by improving solubility, stability, and bioavailability. nih.govdovepress.com Nanotechnology-based carriers are at the forefront of this research.
A variety of nanocarriers have been explored for betulin and its derivatives, including liposomes, polymeric nanoparticles, micelles, and even inorganic nanoparticles like gold. researchgate.netnih.govdovepress.commdpi.com These systems encapsulate the drug, protecting it from degradation and enabling controlled and targeted release. nih.gov
Future preclinical work will focus on designing more sophisticated delivery vehicles. Key advancements include:
Surface-Modified Liposomes: PEGylated liposomes, which have a polyethylene (B3416737) glycol (PEG) layer, can form a protective aqueous shell that enhances drug accumulation and allows for sustained release. dovepress.com
Targeted Nanoparticles: Nanoparticles can be functionalized with ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells. tandfonline.com For example, gold nanoparticles have been engineered for mitochondrial-targeted delivery of betulinic acid, significantly boosting its efficacy. nih.gov
Solid Lipid Nanoparticles (SLNs): Composed of lipids like cetyl palmitate, SLNs offer a biocompatible and stable platform for delivering anticancer drugs. acs.org
These targeted systems aim to maximize the drug concentration at the site of action while minimizing exposure to healthy tissues, thereby enhancing preclinical efficacy.
| Delivery System | Key Feature | Preclinical Advantage |
| PEGylated Liposomes | Surface coating with polyethylene glycol | Enhanced drug stability and sustained release dovepress.com |
| Polymeric Nanoparticles | Low toxicity, controlled release | Improved drug penetration and chemical stability nih.gov |
| Gold Nanoparticles (AuNPs) | Can be functionalized for subcellular targeting | Targeted delivery to mitochondria to enhance apoptosis nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible lipid composition | Stable delivery vehicle for hydrophobic drugs acs.org |
Elucidation of Underexplored Molecular Pathways and Network Interactions
While the primary mechanism of action for related compounds like betulinic acid is often linked to the induction of apoptosis through the mitochondrial pathway, the full spectrum of its molecular interactions remains to be charted. mdpi.commdpi.com Future research must delve deeper into the less-understood molecular pathways and complex network interactions influenced by this compound.
Key signaling pathways known to be modulated by betulin and its derivatives include NF-κB, PI3K/Akt, and MAPK, which are crucial regulators of cell proliferation, survival, and inflammation. tsu.rubiomolther.org Further studies are needed to pinpoint the specific upstream and downstream targets of this compound within these cascades.
A powerful tool for this exploration is network pharmacology . mdpi.com This approach integrates data from genomics, proteomics, and drug-target interactions to build a comprehensive network map. nih.govnih.gov By applying network pharmacology to this compound, researchers can:
Predict a wider range of potential protein targets. mdpi.com
Identify the key biological pathways and networks the compound modulates. nih.gov
Uncover complex relationships between multiple targets, providing a holistic view of the drug's mechanism of action. nih.gov
This systems-level understanding is crucial for identifying novel therapeutic applications and potential biomarkers for patient response in future clinical settings.
Application of Computational and In Silico Approaches in Research
Computational and in silico methods are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comfrontiersin.org These approaches are indispensable for the future preclinical development of this compound and its analogues.
The application of these computational tools can streamline research in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use mathematical correlations to predict the biological activity of novel compounds based on their chemical structure, guiding the design of more potent analogues. jpionline.org
Molecular Docking: This technique simulates the interaction between a compound and its protein target, providing insights into binding affinity and mechanism. jpionline.orgmdpi.com It can be used to screen virtual libraries of derivatives against key targets.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of a compound and its target over time, offering a deeper understanding of the stability and nature of their interaction. jpionline.org
By integrating these in silico approaches, researchers can rationally design and prioritize the most promising synthetic analogues for laboratory synthesis and testing, significantly reducing the time and resources required for preclinical development. frontiersin.orgyoutube.com
Q & A
Q. How can researchers enhance the reproducibility of this compound’s reported bioactivities?
- Methodological Answer :
- Publish detailed synthetic protocols, including batch-specific NMR spectra and HPLC chromatograms .
- Share cell lines via authenticated repositories (e.g., ATCC) and specify culture conditions (e.g., serum type, passage number) .
- Use reporting checklists (e.g., MIAME for genomics, BRISQ for biospecimens) to standardize data disclosure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
